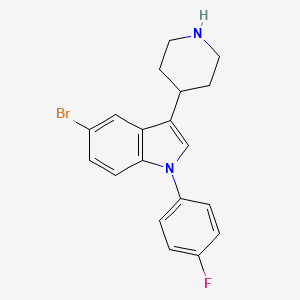
1H-Indole, 5-bromo-1-(4-fluorophenyl)-3-(4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other methods.
Bromination: The indole core is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reactions: The 1-position is substituted with a 4-fluorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Piperidinyl Group Introduction: The 3-position is functionalized with a piperidinyl group via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the fluorophenyl group, potentially leading to debromination or defluorination.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic aromatic substitution typically requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Debrominated or defluorinated products.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(4-chlorophenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of a fluorine atom.
5-Bromo-1-(4-methylphenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of a fluorine atom.
5-Bromo-1-(4-nitrophenyl)-3-(piperidin-4-yl)-1H-indole: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: : The presence of the fluorophenyl group in 5-Bromo-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties and biological efficacy.
Propiedades
Número CAS |
139718-50-6 |
|---|---|
Fórmula molecular |
C19H18BrFN2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
5-bromo-1-(4-fluorophenyl)-3-piperidin-4-ylindole |
InChI |
InChI=1S/C19H18BrFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 |
Clave InChI |
XWZIKVLTJDVQEM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CN(C3=C2C=C(C=C3)Br)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
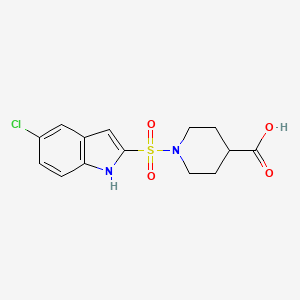
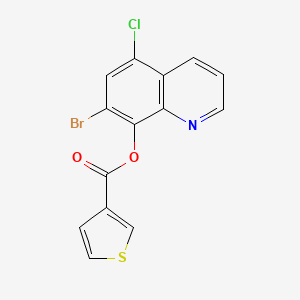
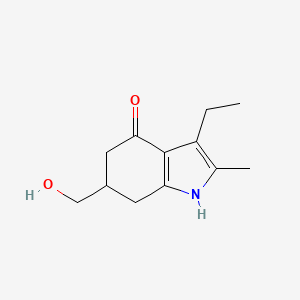
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
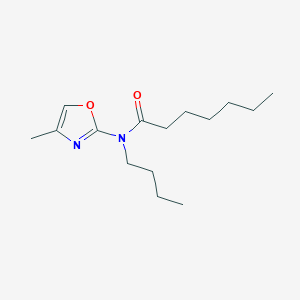


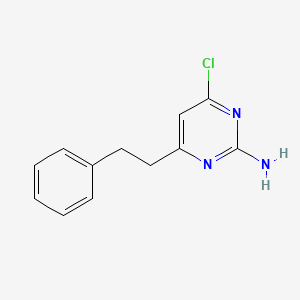

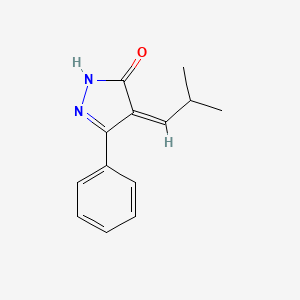
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
